Ethyl-Nicotinat-d4

Übersicht

Beschreibung

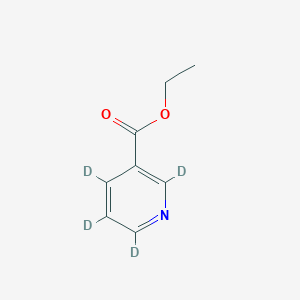

Ethyl Nicotinate-d4 is a deuterated form of Ethyl Nicotinate, a derivative of nicotinic acid. It is primarily used in scientific research and industrial applications due to its unique properties. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethyl group, making it useful in various analytical and synthetic applications .

Wissenschaftliche Forschungsanwendungen

Ethyl Nicotinate-d4 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies.

Biology: Used in metabolic studies to trace the biochemical pathways of nicotinic acid derivatives.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.

Industry: Utilized in the formulation of skin-conditioning cosmetics and other personal care products .

Wirkmechanismus

Target of Action

Ethyl Nicotinate-d4, a derivative of nicotinic acid, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits and are involved in a range of physiological and pathological functions, making them important therapeutic targets .

Mode of Action

This action is strictly locally-acting due to its short half-life . The compound is also believed to enhance local blood flow at the site of application through peripheral vasodilation .

Biochemical Pathways

Ethyl Nicotinate-d4 is involved in the nicotine catabolism pathway . In this pathway, nicotine is catabolized into fumaric acid via several steps, which then enters the TCA cycle . This process involves several core enzymes responsible for the catalytic process .

Pharmacokinetics

It is known that the compound has a molecular weight of 15519 , which may influence its bioavailability

Result of Action

It is known that the compound’s action results in peripheral vasodilation, enhancing local blood flow at the site of application . This can have various therapeutic effects, such as relieving muscle and joint pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Nicotinate-d4. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which may subsequently influence the action of Ethyl Nicotinate-d4

Biochemische Analyse

Biochemical Properties

Ethyl Nicotinate-d4 plays a significant role in biochemical reactions, particularly in the context of nicotinic acid metabolism. It interacts with several enzymes and proteins, including nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase. These interactions are crucial for the conversion of nicotinic acid to nicotinamide adenine dinucleotide, a vital coenzyme in cellular metabolism. Ethyl Nicotinate-d4’s stable isotope labeling allows researchers to trace these interactions and understand the dynamics of nicotinic acid metabolism .

Cellular Effects

Ethyl Nicotinate-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in nicotinic acid metabolism and energy production. Additionally, Ethyl Nicotinate-d4 can modulate cell signaling pathways related to nicotinic acid receptors, impacting cellular responses to metabolic stress and inflammation. These effects are crucial for understanding the broader implications of nicotinic acid derivatives in cellular function .

Molecular Mechanism

The molecular mechanism of Ethyl Nicotinate-d4 involves its interaction with nicotinate phosphoribosyltransferase, which catalyzes the first step in the conversion of nicotinic acid to nicotinamide adenine dinucleotide. This interaction is facilitated by the binding of Ethyl Nicotinate-d4 to the active site of the enzyme, leading to the formation of nicotinate mononucleotide. Additionally, Ethyl Nicotinate-d4 can influence the activity of nicotinamide adenine dinucleotide synthetase, further promoting the synthesis of nicotinamide adenine dinucleotide. These molecular interactions highlight the importance of Ethyl Nicotinate-d4 in regulating nicotinic acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Nicotinate-d4 can change over time due to its stability and degradation. Studies have shown that Ethyl Nicotinate-d4 remains stable under standard laboratory conditions, allowing for long-term experiments. Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to Ethyl Nicotinate-d4 has been observed to influence cellular function, particularly in terms of energy metabolism and gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of Ethyl Nicotinate-d4 vary with different dosages in animal models. At low doses, Ethyl Nicotinate-d4 has been shown to enhance nicotinamide adenine dinucleotide synthesis and improve metabolic function. At high doses, it can lead to toxic effects, including liver damage and metabolic disturbances. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety of Ethyl Nicotinate-d4 in biomedical research .

Metabolic Pathways

Ethyl Nicotinate-d4 is involved in the nicotinate and nicotinamide metabolism pathway. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, facilitating the conversion of nicotinic acid to nicotinamide adenine dinucleotide. This pathway is essential for maintaining cellular energy balance and supporting various metabolic processes. The stable isotope labeling of Ethyl Nicotinate-d4 allows for precise tracking of these metabolic pathways, providing valuable insights into the regulation of nicotinic acid metabolism .

Transport and Distribution

Within cells and tissues, Ethyl Nicotinate-d4 is transported and distributed through specific transporters and binding proteins. It is primarily taken up by cells via nicotinic acid transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria. The distribution of Ethyl Nicotinate-d4 is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in specific cellular regions. Understanding the transport and distribution of Ethyl Nicotinate-d4 is essential for elucidating its role in cellular metabolism and function .

Subcellular Localization

Ethyl Nicotinate-d4 exhibits specific subcellular localization patterns, primarily accumulating in the cytoplasm and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide Ethyl Nicotinate-d4 to these compartments. The subcellular localization of Ethyl Nicotinate-d4 is crucial for its activity and function, as it allows for precise regulation of nicotinic acid metabolism and energy production within specific cellular regions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl Nicotinate-d4 can be synthesized through the esterification of nicotinic acid with deuterated ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of Ethyl Nicotinate-d4 involves the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The process includes the purification of the final product through distillation and recrystallization techniques to achieve the desired level of deuteration and chemical purity .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl Nicotinate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

Reduction: Reduction reactions can convert Ethyl Nicotinate-d4 to its corresponding alcohol.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products:

Oxidation: Nicotinic acid derivatives.

Reduction: Ethyl nicotinate alcohol.

Substitution: Various substituted nicotinic acid esters

Vergleich Mit ähnlichen Verbindungen

Ethyl Nicotinate: The non-deuterated form of Ethyl Nicotinate.

Methyl Nicotinate: Another ester derivative of nicotinic acid.

Benzyl Nicotinate: A benzyl ester of nicotinic acid

Comparison: Ethyl Nicotinate-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise analytical studies. Compared to its non-deuterated counterpart, Ethyl Nicotinate-d4 offers improved performance in NMR spectroscopy and mass spectrometry. Methyl Nicotinate and Benzyl Nicotinate, while similar in structure, do not possess the same level of stability and analytical utility as Ethyl Nicotinate-d4 .

Biologische Aktivität

Ethyl Nicotinate-d4, a deuterated derivative of ethyl nicotinate, is an important compound in biochemical research, particularly in studies involving nicotinic acid metabolism and its physiological effects. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and effects observed in various biological systems.

Ethyl Nicotinate-d4 has a molecular formula of CHDNO and a molecular weight of approximately 155.19 g/mol. The presence of deuterium isotopes enhances the compound's stability and allows for precise tracking in metabolic studies. Its structure is similar to that of ethyl nicotinate, with the substitution of hydrogen atoms by deuterium, which aids in distinguishing it from non-labeled compounds during analysis.

Target Receptors : Ethyl Nicotinate-d4 primarily interacts with nicotinic acetylcholine receptors (nAChRs) . These receptors are crucial for mediating various physiological responses, including neurotransmission and muscle contraction.

Mode of Action : The compound exhibits a locally acting mechanism due to its short half-life, resulting in peripheral vasodilation. This effect enhances local blood flow when applied topically, making it useful in various therapeutic applications.

Pharmacokinetics

Ethyl Nicotinate-d4 undergoes metabolic conversion primarily via the nicotine catabolism pathway , where it is hydrolyzed to nicotinic acid (NA). Studies have shown that the flux of Ethyl Nicotinate-d4 and its metabolites varies significantly across different species, indicating species-specific metabolic pathways .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 155.19 g/mol |

| Half-life | Short (specific values vary) |

| Metabolic Pathway | Nicotine catabolism |

| Main Metabolite | Nicotinic Acid |

Cellular Effects

Ethyl Nicotinate-d4 influences various cellular processes:

- Gene Expression : It modulates genes involved in nicotinic acid metabolism and energy production.

- Cell Signaling : The compound affects signaling pathways related to metabolic stress and inflammation.

Dosage Effects

The biological activity of Ethyl Nicotinate-d4 is dose-dependent:

- Low Doses : Enhance NAD (nicotinamide adenine dinucleotide) synthesis and improve metabolic function.

- High Doses : Can lead to toxic effects such as liver damage and metabolic disturbances.

Case Studies

-

Skin Transport Studies :

A comparative study on the skin transport and metabolism of Ethyl Nicotinate-d4 across different species (including humans) demonstrated significant variations in skin esterase activity. The study indicated that human skin had a lower NA/total flux ratio compared to other tested species, highlighting the importance of species-specific studies in pharmacology . -

Metabolic Activation in Smokers :

In a clinical trial involving smokers, Ethyl Nicotinate-d4 was used to track the metabolic activation of tobacco-specific carcinogens. The study developed a sensitive assay to quantify urinary metabolites derived from Ethyl Nicotinate-d4, providing insights into its role in tobacco-related carcinogenesis .

Eigenschaften

IUPAC Name |

ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLVHTDFJBKJLG-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481353 | |

| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-16-1 | |

| Record name | Ethyl 3-pyridine-2,4,5,6-d4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.